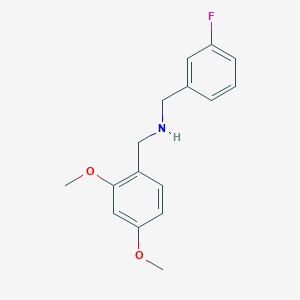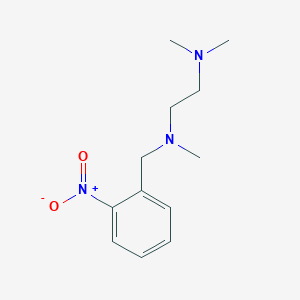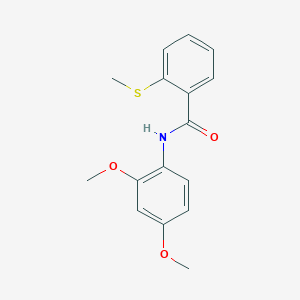![molecular formula C13H15N3O3S B5774412 N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide is a chemical compound that belongs to the class of thiol-reactive nitrophenyl compounds. It has been widely used in scientific research for various applications, such as labeling proteins, studying protein-protein interactions, and investigating the structure and function of biological molecules.
作用机制
The mechanism of action of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide involves the reaction between the nitrophenyl group and thiol groups in proteins. The compound is a thiol-reactive reagent, which means that it reacts with the thiol group of cysteine residues in proteins to form a covalent bond. The reaction is highly specific and occurs under mild conditions, which makes it suitable for labeling and modifying proteins in complex biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide depend on the specific application and the protein or biological molecule being studied. In general, the covalent modification of proteins with the compound can affect protein structure, stability, and function. The compound can also affect protein-protein interactions and signaling pathways in cells.
实验室实验的优点和局限性
One of the main advantages of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide is its specificity for thiol groups in proteins. This makes it a highly useful tool for labeling and modifying proteins in complex biological systems. The compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are some limitations to the use of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide in lab experiments. One limitation is the potential for non-specific labeling of proteins, which can lead to false positives and inaccurate results. Another limitation is the potential for toxicity or interference with biological processes, which can affect the interpretation of results.
未来方向
There are many future directions for the use of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide in scientific research. One direction is the development of new labeling and modification strategies that enhance the specificity and accuracy of the compound. Another direction is the application of the compound to the study of complex biological systems, such as cellular signaling pathways and protein-protein interactions. Finally, the compound could be used in the development of new drugs and therapies for various diseases, based on its ability to modify and regulate protein function.
合成方法
The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide involves the reaction between 3-nitrophenyl isothiocyanate and cyclopentanecarboxylic acid. The reaction takes place in anhydrous tetrahydrofuran (THF) at room temperature, and the product is obtained by precipitation with diethyl ether. The purity of the product can be improved by recrystallization from ethanol.
科学研究应用
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide has been widely used in scientific research for various applications. One of the most common applications is protein labeling, which involves the covalent attachment of the compound to specific amino acid residues in proteins. The labeled proteins can then be detected and quantified using various techniques, such as fluorescence spectroscopy, mass spectrometry, and gel electrophoresis.
Another application of N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide is the study of protein-protein interactions. The compound can be used to label one protein in a complex mixture, and the interaction between the labeled protein and other proteins can be monitored using various techniques. This approach has been used to study the interactions between transcription factors and DNA, as well as the interactions between signaling proteins in cells.
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide has also been used to investigate the structure and function of biological molecules. The compound can be used to modify specific amino acid residues in proteins, and the effects of the modification on protein structure and function can be studied using various techniques. This approach has been used to study the role of specific amino acid residues in enzyme catalysis and protein folding.
属性
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-12(9-4-1-2-5-9)15-13(20)14-10-6-3-7-11(8-10)16(18)19/h3,6-9H,1-2,4-5H2,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXYUKPAMOBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5774336.png)
![2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5774343.png)



![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)
![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5774383.png)


![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5774405.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)


